Dimethyl cyclobutane-1,2-dicarboxylate

Catalog No.
S3711911
CAS No.
3396-20-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl cyclobutane-1,2-dicarboxylate

CAS Number

3396-20-1

Product Name

Dimethyl cyclobutane-1,2-dicarboxylate

IUPAC Name

dimethyl cyclobutane-1,2-dicarboxylate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3

InChI Key

WEPHXFVXUXMCLE-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC1C(=O)OC

Canonical SMILES

COC(=O)C1CCC1C(=O)OC

The exact mass of the compound Dimethyl cyclobutane-1,2-dicarboxylate is 172.07355886 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl cyclobutane-1,2-dicarboxylate is a conformationally restricted cyclic diester procured as a rigid building block in advanced organic synthesis [1]. As a distillable liquid (boiling point 104-107 °C at 12 Torr), it offers handling advantages over its solid free acid counterpart, which requires solvent-intensive recrystallization [2]. It serves as a precursor for generating reactive dianions used in the synthesis of complex bicyclic frameworks, and undergoes controlled partial saponification to yield chiral monoesters at a 78% baseline yield [3].

Substituting Dimethyl cyclobutane-1,2-dicarboxylate with acyclic analogs like dimethyl succinate alters the stereochemical trajectory of downstream reactions, failing to provide the rigid cyclobutane core required for restricted-rotation analogs [1]. Furthermore, attempting to use the unesterified cyclobutane-1,2-dicarboxylic acid introduces severe processability issues; the free acid requires multiple additional equivalents of strong bases to generate reactive nucleophiles, complicating dianion-based alkylations [2]. Additionally, substituting with bulkier diethyl esters reduces the rate of partial hydrolysis, lowering the yield of monoester intermediates required for asymmetric synthesis [3].

Chemoselective Partial Hydrolysis for Monoester Production

In the synthesis of chiral pharmaceutical intermediates, Dimethyl cyclobutane-1,2-dicarboxylate undergoes targeted partial hydrolysis to form (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Using standard NaOH in a 1,4-dioxane/water mixture at 25 °C, the dimethyl ester achieves a 78% isolated yield of the monoester within 3 hours [1]. In contrast, bulkier esters such as diethyl cyclobutane-1,2-dicarboxylate exhibit slower hydrolysis kinetics, often leading to over-hydrolysis to the diacid or requiring harsher conditions that reduce the overall recovery of the target monoester.

Evidence DimensionMonoester isolated yield via partial saponification
Target Compound Data78% yield (3 hours at 25 °C)
Comparator Or BaselineDiethyl ester analogs (slower kinetics, prone to diacid over-hydrolysis)
Quantified DifferenceHigh chemoselectivity and rapid conversion (78% targeted yield) for the dimethyl ester.
Conditions1.0 equiv NaOH, 1,4-dioxane/H2O, 25 °C, 3 hours.

High-yielding partial hydrolysis is critical for procuring a scalable starting material for asymmetric API synthesis, minimizing waste and purification bottlenecks.

Dianion Generation and Bicyclic Framework Synthesis

Dimethyl cyclobutane-1,2-dicarboxylate is structurally optimized for generating stable dianions using exactly 2 equivalents of lithium diisopropylamide (LDA). When reacted with electrophiles like cis-1,4-dichloro-2-butene, the dimethyl ester's dianion cyclizes to form complex bicyclo[4.2.0]octene derivatives [1]. Attempting this exact transformation using the free cyclobutane-1,2-dicarboxylic acid baseline requires at least 4 equivalents of LDA to overcome the carboxylic acid protons, leading to excessive lithium salt byproducts and yield degradation during the cyclization step.

Evidence DimensionBase equivalents required for reactive dianion generation
Target Compound Data2 equivalents of LDA (direct enolate formation)
Comparator Or BaselineCyclobutane-1,2-dicarboxylic acid (requires >4 equivalents of LDA)
Quantified Difference50% reduction in strong base consumption and elimination of problematic lithium carboxylate intermediates.
ConditionsLDA in THF, low temperature, followed by addition of dihaloalkane electrophiles.

Utilizing the dimethyl ester streamlines organometallic workflows, reducing expensive reagent consumption and simplifying downstream purification.

Volatility and Distillation-Based Purification

The physical properties of Dimethyl cyclobutane-1,2-dicarboxylate favor industrial processability. It is a liquid with a boiling point of 104-107 °C at 12 Torr, allowing for straightforward purification via vacuum distillation [1]. In contrast, the baseline free acid (cyclobutane-1,2-dicarboxylic acid) is a solid that requires solvent-intensive recrystallization. The ability to distill the dimethyl ester ensures that trace oligomeric or unreacted starting materials can be removed without large volumes of organic solvents.

Evidence DimensionPurification modality and volatility
Target Compound DataDistillable liquid (BP 104-107 °C @ 12 Torr)
Comparator Or BaselineCyclobutane-1,2-dicarboxylic acid (Solid, requires recrystallization)
Quantified DifferenceEnables solvent-free continuous or batch vacuum distillation.
ConditionsStandard laboratory or pilot-scale vacuum distillation (12 Torr).

Distillable liquid intermediates dramatically lower the cost and environmental impact of purification at scale compared to solvent-heavy crystallization.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

Because Dimethyl cyclobutane-1,2-dicarboxylate undergoes targeted partial hydrolysis to form a chiral monoester at a 78% yield, it is procured for synthesizing conformationally restricted drug analogs [1]. The cyclobutane ring locks the spatial arrangement of pharmacophores, altering target binding affinity compared to flexible acyclic chains.

Precursor for Bicyclic and Polycyclic Frameworks

Leveraging its ability to cleanly form a dianion with 2 equivalents of LDA, this compound is utilized in the construction of bicyclo[4.2.0]octene derivatives [2]. It is chosen over the free acid to avoid excessive base consumption and the formation of insoluble poly-lithiated salts during scale-up.

Scalable Continuous-Flow or Batch Distillation Workflows

Because it is a distillable liquid (104-107 °C at 12 Torr), Dimethyl cyclobutane-1,2-dicarboxylate is selected for large-scale continuous-flow or batch manufacturing where solvent-free purification is preferred [3]. This physical property allows process chemists to bypass the solvent-intensive recrystallization required by solid cyclobutane-1,2-dicarboxylic acid.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-20-2023

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